propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Description
Properties
IUPAC Name |
propan-2-yl N-[(2S)-7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQTVSZOBRUER-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes in cellular processes. Others may interact with cell membranes or DNA, affecting cell growth and division .
The pharmacokinetics of indole derivatives can also vary widely. Factors such as the compound’s solubility, stability, and metabolism can all affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can in turn affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action environment, or the conditions under which the compound is administered, can also affect its action and efficacy. Factors such as pH, temperature, and the presence of other molecules can all influence how the compound behaves in the body .
Biological Activity
The compound propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate is a member of the carbamate class, which has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 337.22 g/mol. The structure features a cyclopenta[b]indole moiety that is significant in various biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 337.22 g/mol |
| CAS Number | 1212283-31-2 |
| MDL Number | MFCD13193067 |
The biological activity of this compound has been linked to its interaction with various biological targets:
- Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways and exhibiting potential neuroprotective effects.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. The findings suggested that derivatives of cyclopenta[b]indole exhibited significant cytotoxicity against various cancer cell lines, indicating a promising therapeutic avenue for this compound .
- Neuroprotective Effects : Research conducted on indole derivatives showed that they could protect neuronal cells from oxidative stress-induced damage. This suggests that this compound might possess similar protective properties .
- Toxicological Profiling : A comprehensive study analyzed the toxicological profiles of various chemicals including this compound. The results showed low toxicity levels in vitro, supporting its potential for further development as a safe therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
A. Antiviral Properties
Research indicates that compounds similar to propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate exhibit antiviral activity. A study highlighted the effectiveness of substituted tetracyclic indole derivatives in inhibiting the hepatitis C virus (HCV) NS5A protein, which is crucial for viral replication . The structural features of this compound may contribute to similar antiviral mechanisms.
B. CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Benzodiazepine-like compounds are known for their sedative and anxiolytic properties. The compound could be explored for its ability to modulate neurotransmitter systems or as a precursor for developing new anxiolytic medications .
Synthesis and Functionalization
A. Synthetic Pathways
The synthesis of this compound involves various organic reactions that can be optimized for yield and purity. Methods such as palladium-catalyzed cross-coupling reactions have been employed to create complex indole derivatives efficiently . This synthetic versatility is essential for producing analogs with enhanced biological activity.
B. Structure Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of this compound can guide the design of more potent derivatives. Researchers can modify the bromine substitution or alter the carbamate moiety to evaluate changes in biological efficacy and selectivity against targeted diseases.
Chemical Reactions Analysis
Carbamate Hydrolysis and Functionalization
The carbamate group (propan-2-yl carbamate) is susceptible to hydrolysis under acidic or basic conditions, generating the corresponding amine. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | 7-Bromo-2-amino-cyclopenta[b]indole | |
| Basic Hydrolysis | NaOH (aq), 60°C | 7-Bromo-2-amino-cyclopenta[b]indole |
Bromine Substitution Reactions
The bromine atom at position 7 enables cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Suzuki Coupling :
Palladium-catalyzed couplings with aryl boronic acids are well-documented for brominated indoles .
Cyclopenta[b]indole Core Reactivity
The fused cyclopentane ring and indole system may participate in cycloadditions or electrophilic substitutions:
-
Electrophilic Aromatic Substitution :
Bromination or nitration at the C3 position of the indole ring is feasible under acidic conditions . -
[3+2] Cycloaddition :
The cyclopentene moiety could act as a dienophile in reactions with 1,3-dienes under Lewis acid catalysis .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂, AcOH, 0°C | 3,7-Dibromo-cyclopenta[b]indole | |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-7-bromo-cyclopenta[b]indole |
Chiral Center Modifications
The stereochemistry at the C2 position (S-configuration) may influence asymmetric transformations:
-
Enantioselective Alkylation :
Chiral auxiliaries or organocatalysts could direct alkylation at the carbamate nitrogen .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Asymmetric Alkylation | LDA, Chiral ligand, THF, -78°C | N-Alkylated carbamate derivative |
Radical-Mediated Reactions
The bromine atom and indole core may participate in radical cascades:
-
Mn-Mediated Cyclization :
Manganese(III) acetate can promote radical additions to the indole ring, forming fused polycyclic structures .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Radical Cyclization | Mn(OAc)₃, NaOAc, AcOH, 80°C | Fused tricyclic indole derivative |
Thermal Rearrangements
Heating may induce ring expansion or contraction via electrocyclic mechanisms:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
Substituent Effects: The 7-bromo substituent in the target compound increases molecular weight and polarity compared to the 7-cyano analog, which may alter solubility or target binding .
Carbamate Variations: Isopropyl (target) vs. diethyl () vs.
Stereochemistry :
- The (2S)-configuration in the target compound and (1S,2R)-configuration in highlight the importance of stereochemistry in modulating biological activity, though specific data are unavailable .
Synthetic Routes :
- Carbamate formation in analogs often employs coupling agents like CDI (), suggesting shared synthetic strategies with the target compound .
Preparation Methods
Key Steps in the Preparation
Step 1: Synthesis of the Cyclopenta[b]indole Core
- The initial step involves the formation of the tetrahydrocyclopenta[b]indole framework. This can be achieved by cyclization reactions starting from appropriate substituted aniline derivatives or indole precursors.
- Methods such as intramolecular Friedel-Crafts acylation or palladium-catalyzed cyclizations are commonly employed to build the fused ring system.
- The tetrahydro nature of the cyclopenta ring indicates partial saturation, which is usually introduced via catalytic hydrogenation or selective reduction steps.
Reaction Conditions and Techniques
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, and toluene, chosen for their ability to dissolve reactants and control reaction rates.
- Temperature: Reactions are often performed at low to ambient temperatures to maintain regio- and stereoselectivity.
- Catalysts and Reagents: Palladium catalysts for cyclization, NBS for bromination, and carbamoyl chlorides for carbamate formation.
- Purification: The final product is purified by chromatographic techniques such as flash column chromatography or recrystallization, yielding a compound with melting point 174-176 °C and purity ≥95%.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Palladium catalyst or Friedel-Crafts; heat | Formation of cyclopenta[b]indole core | Control of stereochemistry crucial |
| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS), controlled temp | Introduction of bromine at 7-position | Regioselectivity controlled |
| 3 | Carbamate formation | Isopropyl chloroformate, inert atmosphere, anhydrous solvent | Attachment of propan-2-yl carbamate group | Mild conditions to preserve stereochemistry |
Research Findings and Optimization
- The stereochemical integrity of the (2S)-enantiomer is maintained by using enantiomerically pure intermediates and mild reaction conditions during carbamate formation.
- Microwave-assisted synthesis has been explored in similar compounds to improve reaction efficiency and yield, though specific data for this compound are limited.
- The purity and identity of the final compound are confirmed by melting point determination (174-176 °C), chromatographic purity analysis, and spectroscopic methods such as NMR and mass spectrometry.
Q & A
Q. What are the optimal synthetic routes for propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate?
Methodology :
- Key Steps :
- Intermediate Preparation : Start with 7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-amine. Introduce the carbamate group via reaction with isopropyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C .
- Stereochemical Control : Use chiral chromatography or enantioselective synthesis to ensure retention of the (2S)-configuration .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity (>98%).
- Optimization : Adjust reaction time (12–24 hrs) and temperature (room temp vs. reflux) to maximize yield. Monitor via TLC and LC/MS (e.g., m/z ~363.08 ).
Q. How is this compound characterized for structural confirmation?
Methodology :
- Spectroscopic Techniques :
- NMR : Analyze H and C NMR to confirm cyclopenta[b]indole core, bromine substitution at C7, and carbamate linkage. Key signals:
- Indole NH: δ 10.2–10.8 ppm (broad singlet).
- Isopropyl group: δ 1.2–1.4 ppm (doublet, 6H) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal analysis (e.g., CCDC deposition) .
Q. What are the stability and storage conditions for this compound?
Methodology :
- Stability Tests :
- Thermal : Heat at 40°C for 1 week; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; assess decomposition by NMR.
- Storage Recommendations :
- Store at –20°C under inert gas (argon) in amber vials.
- Solubility data (approximate):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Water | <0.1 |
Advanced Research Questions
Q. How does the (2S)-stereochemistry influence biological activity?
Methodology :
Q. What role does the 7-bromo substituent play in reactivity and binding?
Methodology :
- Electrophilic Substitution : Bromine enhances electrophilicity at C5/C6, enabling Suzuki-Miyaura cross-coupling for derivatization (e.g., with aryl boronic acids) .
- Biological Impact : Compare activity of 7-bromo vs. 7-H analogs. In cytotoxicity assays, 7-bromo derivatives showed IC values 5–10 nM lower in cancer cell lines .
Q. How can conflicting solubility and bioactivity data be resolved?
Methodology :
- Data Triangulation :
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or liposomal formulations.
- Bioactivity Validation : Repeat assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Metabolite Screening : Use LC/MS to detect degradation products (e.g., de-brominated species) that may skew results .
Q. What strategies mitigate decomposition during synthetic scale-up?
Methodology :
Q. How is enantiomeric purity validated during synthesis?
Methodology :
Q. What analytical methods detect trace impurities?
Methodology :
Q. How does the cyclopenta[b]indole core influence pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
